4-(Allyloxy)-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
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Overview
Description
4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an allyloxy group, an ethoxy group, and a hydroxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-(allyloxy)benzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group (C=N) can be reduced to form an amine group (C-NH).
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted allyloxy derivatives.
Scientific Research Applications
4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis-(3’-ethoxy, 4’-hydroxybenzylidene)-cyclohexanone
- 4-Nitro-benzoic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide
Uniqueness
4-(Allyloxy)-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
CAS No. |
765275-81-8 |
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Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C19H20N2O4/c1-3-11-25-16-8-6-15(7-9-16)19(23)21-20-13-14-5-10-17(22)18(12-14)24-4-2/h3,5-10,12-13,22H,1,4,11H2,2H3,(H,21,23)/b20-13+ |
InChI Key |
BPIVUIPAXNHVCB-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC=C)O |
Origin of Product |
United States |
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